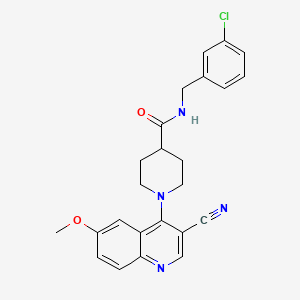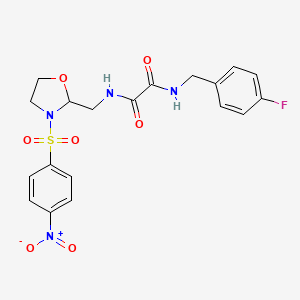
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound suggest potential biological activities. For instance, pyridazinone derivatives have been reported to possess cardio-active properties and have been used in the development of various cardio-active agents . Additionally, the phenylpiperazine moiety is often associated with central nervous system activity, which could imply potential anxiolytic properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves the construction of the pyridazinone core followed by various functionalization steps. In the context of the provided papers, the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been reported, which shares a similar heterocyclic core with the compound of interest . The synthesis of these compounds involves multi-step reactions, including the formation of intermediates that are further modified to achieve the desired substitution patterns. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of a phenylpiperazine moiety in the compound suggests that it may interact with central nervous system receptors, as phenylpiperazine derivatives are known to bind to various receptor sites . The pyridazinone core itself is a versatile scaffold that can be modified to enhance biological activity and specificity. The substitution pattern on the pyridazinone ring can significantly affect the compound's pharmacokinetic and pharmacodynamic properties.
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives can be influenced by the substituents present on the core structure. For example, the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine has been studied, leading to the formation of various products including pyrazoles and pyrazolinones . These reactions highlight the potential for chemical modifications and the synthesis of diverse analogs from a common precursor. The compound may also undergo similar reactions, allowing for the generation of a library of compounds for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be tailored by modifying the substituents on the core structure. For instance, the introduction of a n-propoxy group at the 2-position of the phenyl ring has been shown to be necessary for the phosphodiesterase inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones . Such modifications can enhance the oral bioavailability and metabolic stability of the compounds, which are critical factors for their development as therapeutic agents.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- In a study by Jin Shen et al., the structural properties of a related compound, marbofloxacin, were examined, revealing significant molecular interactions such as intramolecular O—H⋯O hydrogen bonds and weak C—H⋯F hydrogen bonds. These interactions contribute to the molecule's stability and potential biological activity (Shen et al., 2012).
Synthetic Routes and Derivative Formation
- Y. Iwanami and colleagues synthesized derivatives of a similar compound through reactions with diethyl acetylenedicarboxylate, leading to products that were hydrolyzed into pyruvic acid, CO2, and amines. This study highlights synthetic routes that could be applicable to the compound of interest (Iwanami et al., 1964).
- H. M. Ibrahim and H. Behbehani synthesized a novel class of pyridazin-3-one derivatives, demonstrating the versatility of pyridazin-3-one as a core structure for generating diverse biologically active compounds (Ibrahim & Behbehani, 2014).
Biological Activity
- Wael S. I. Abou-Elmagd et al. explored the synthesis of indolyl-substituted 2(3H)-furanones, leading to compounds with potential antimicrobial activities. This suggests that derivatives of the compound could have similar bioactive properties (Abou-Elmagd et al., 2015).
- Z. Karczmarzyk and W. Malinka characterized analgesic isothiazolopyridines, highlighting the importance of structural characterization in understanding the pharmacological potential of such compounds (Karczmarzyk & Malinka, 2008).
properties
IUPAC Name |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-8-9-17(23)22(19-14)15(2)18(24)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPVXNCLDOOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)


![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)